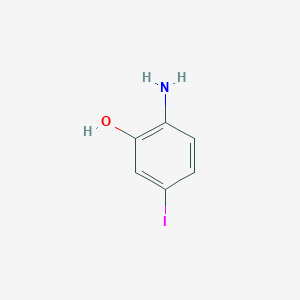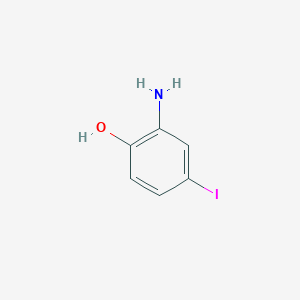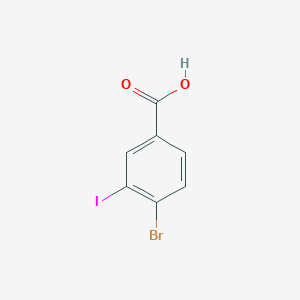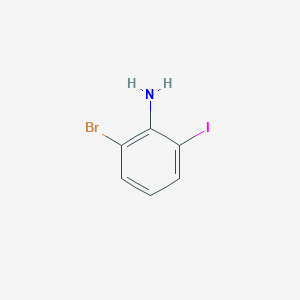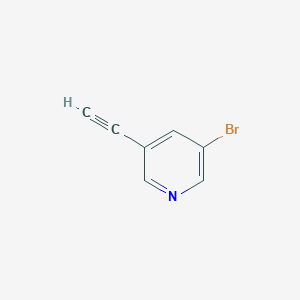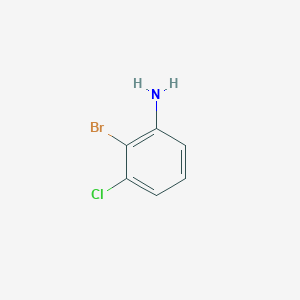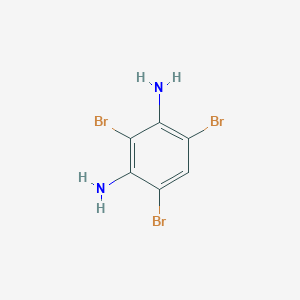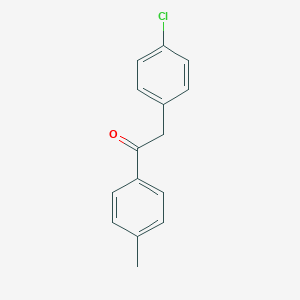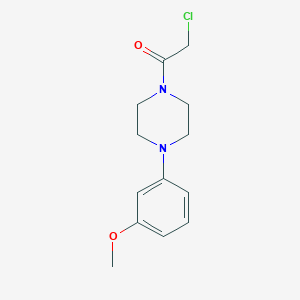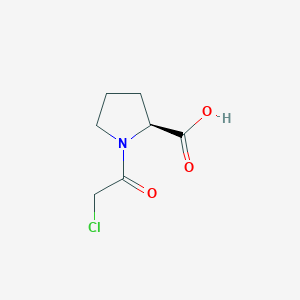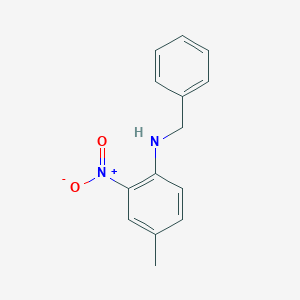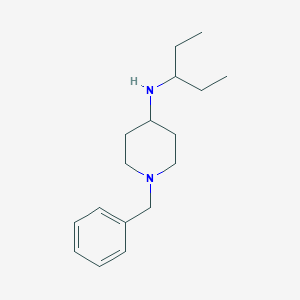![molecular formula C19H21ClN2O2S B079594 [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate CAS No. 14734-77-1](/img/structure/B79594.png)
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, also known as Promazine, is a phenothiazine derivative that belongs to the class of antipsychotic drugs. It was first synthesized in the 1950s and has since been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.
Mecanismo De Acción
The exact mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood and behavior. By blocking dopamine receptors, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia and other psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It also has anticholinergic properties, which can cause dry mouth, blurred vision, and constipation. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antipsychotic drugs. It also has a well-established safety profile, with few serious side effects reported. However, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can be difficult to work with due to its low solubility in water and other solvents. In addition, it can cause significant sedation and drowsiness, which can affect the results of behavioral experiments.
Direcciones Futuras
There are a number of future directions for the study of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate. One area of research is the development of new formulations of the drug that are more soluble and easier to work with in lab experiments. Another area of research is the investigation of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate's potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, there is ongoing research into the mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, with the goal of developing new and more effective antipsychotic drugs.
Métodos De Síntesis
The synthesis of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate involves the reaction of 8-chloro-10H-phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 152-154°C.
Aplicaciones Científicas De Investigación
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been extensively studied for its antipsychotic properties. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. It has also been used in the treatment of bipolar disorder, anxiety, and depression. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
14734-77-1 |
|---|---|
Nombre del producto |
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
Fórmula molecular |
C19H21ClN2O2S |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
InChI |
InChI=1S/C19H21ClN2O2S/c1-13(23)24-15-6-7-16-19(12-15)25-18-8-5-14(20)11-17(18)22(16)10-4-9-21(2)3/h5-8,11-12H,4,9-10H2,1-3H3 |
Clave InChI |
MTEDZXKJHHWMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
Sinónimos |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



